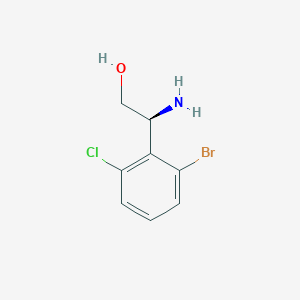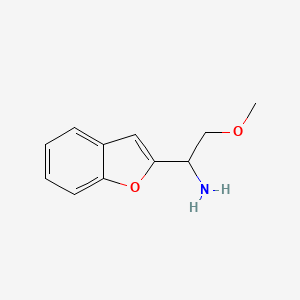
1-(1-Benzofuran-2-YL)-2-methoxyethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Benzofuran-2-YL)-2-methoxyethan-1-amine is a compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including antimicrobial, anticancer, and antioxidant properties . The unique structure of benzofuran allows it to interact with various biological targets, making it a valuable compound in medicinal chemistry and drug discovery .
Preparation Methods
The synthesis of 1-(1-Benzofuran-2-YL)-2-methoxyethan-1-amine can be achieved through several synthetic routes. One common method involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the cyclization of aryl acetylenes using transition-metal catalysis . Industrial production methods often involve multi-step processes that ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-(1-Benzofuran-2-YL)-2-methoxyethan-1-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of benzofuran-2-carboxylic acid derivatives, while reduction can yield benzofuran-2-ylmethanol derivatives .
Scientific Research Applications
1-(1-Benzofuran-2-YL)-2-methoxyethan-1-amine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its antimicrobial and anticancer properties . In medicine, it is being explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases . In industry, it is used in the development of new materials and as a precursor for the synthesis of other valuable compounds .
Mechanism of Action
The mechanism of action of 1-(1-Benzofuran-2-YL)-2-methoxyethan-1-amine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation . It can also modulate signaling pathways such as the MAPK and Akt/mTOR pathways, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to interact with multiple targets makes it a promising candidate for drug development .
Comparison with Similar Compounds
1-(1-Benzofuran-2-YL)-2-methoxyethan-1-amine can be compared with other benzofuran derivatives, such as psoralen, 8-methoxypsoralen, and angelicin . These compounds also exhibit diverse biological activities, including antimicrobial and anticancer properties . this compound stands out due to its unique structure and specific interactions with molecular targets, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
1-(1-benzofuran-2-yl)-2-methoxyethanamine |
InChI |
InChI=1S/C11H13NO2/c1-13-7-9(12)11-6-8-4-2-3-5-10(8)14-11/h2-6,9H,7,12H2,1H3 |
InChI Key |
LPGRLEDJYSJCRL-UHFFFAOYSA-N |
Canonical SMILES |
COCC(C1=CC2=CC=CC=C2O1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


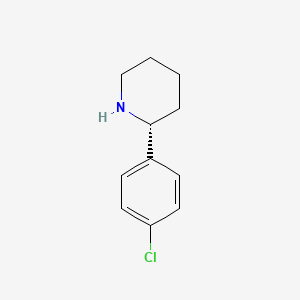
![1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]acetone](/img/structure/B13046425.png)
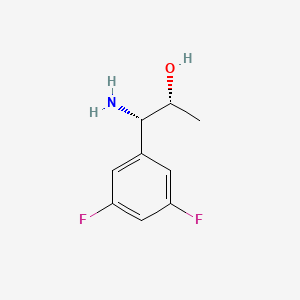
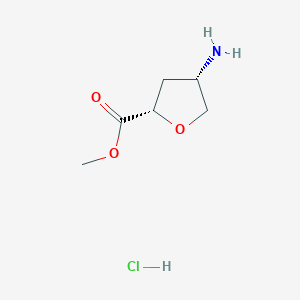
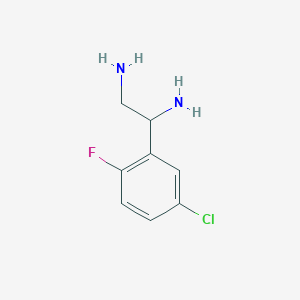
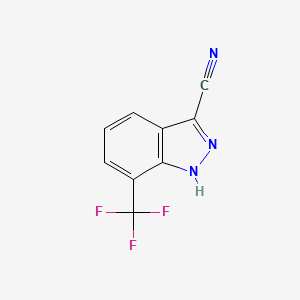
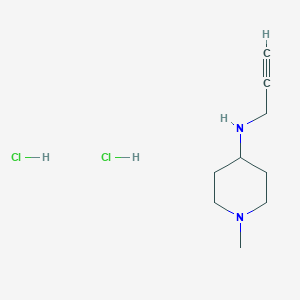
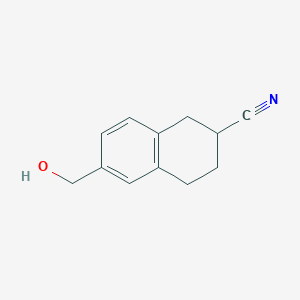
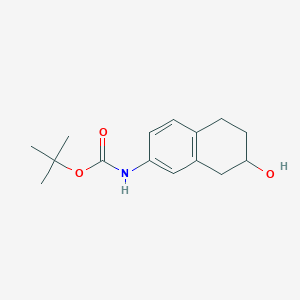
![Spiro[chromane-4,1'-cyclopropan]-7-ylmethanol](/img/structure/B13046465.png)
![Ethyl 6-chlorothieno[2,3-B]pyridine-2-carboxylate](/img/structure/B13046473.png)
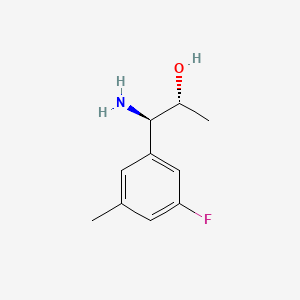
![(3S)-7-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13046482.png)
